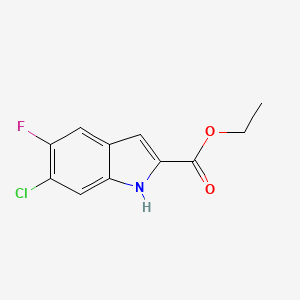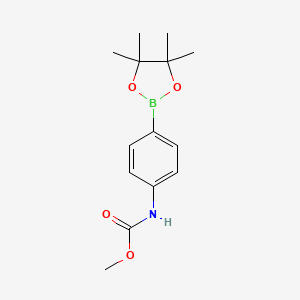
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
概要
説明
“Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound with the molecular formula C14H19BO4 . It is also known by other names such as “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and "4-Methoxycarbonylphenylboronic acid pinacol ester" .
Molecular Structure Analysis
The molecular weight of this compound is 262.11 g/mol . The InChI representation of the molecule isInChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC . Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.08±0.1 g/cm3 . The melting point is reported to be 77-81°C (lit.) , and the boiling point is predicted to be 355.6±25.0 °C . The compound has a vapor pressure of 4.88E-07mmHg at 25°C , and a refractive index of 1.507 .科学的研究の応用
Subcellular Targeting
This compound is used as a synthetic means for the subcellular targeting of cargo to the nucleus . Intracellular targeting can be important for understanding the localization of metabolites, proteins, or chemical probes or to increase therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .
Nuclear Localization
The compound can facilitate nuclear localization in varied chemical biology experiments . This is typically achieved using peptide localization signals and/or relies on passive diffusion. However, it was recently demonstrated that nuclear targeting could be accomplished instead with a small-molecule motif benzyl boronic acid via synergistic active and passive transport processes .
Protein Delivery
Examples have been presented using this tag to deliver proteins to the nucleus by the importin α/β pathway, including fluorescent proteins, ribonuclease A (RNase A), and chymotrypsin . This can be particularly useful in research involving protein function and interactions within the nucleus.
Chemical Probe Localization
The compound can be used to facilitate the localization of chemical probes within the cell . This can be particularly useful in research involving the study of cellular processes and pathways.
Drug Delivery
The compound can potentially be used to increase the therapeutic efficacy of drugs by concentrating them at their site of action and reducing off-target effects . This could be particularly useful in the development of more effective and safer drugs.
Research and Development of New Compounds
The compound can be used as a building block in the synthesis of new compounds . This can be particularly useful in the development of new drugs or materials.
作用機序
Target of Action
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic acid ester intermediate
Mode of Action
Boronic acid esters like this compound are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which can form a new carbon-carbon bond with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific structures of the synthesized compounds .
Pharmacokinetics
The compound’s physical properties such as its melting point (77-81°c), boiling point (3556±250 °C), and vapor pressure (488E-07mmHg at 25°C) suggest that it may have low bioavailability due to its relatively high boiling point and low vapor pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Moreover, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst and the specific conditions of the reaction .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLUNVPIWRPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

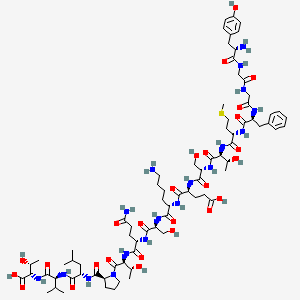
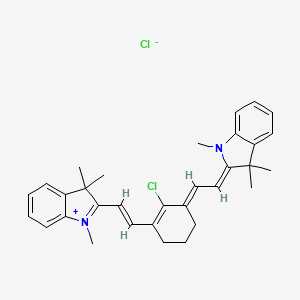
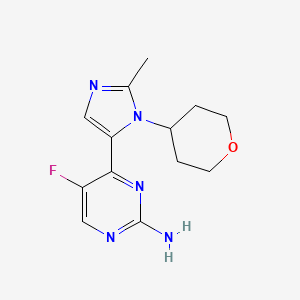


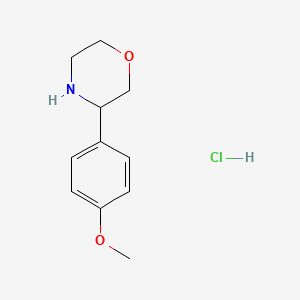
![(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B1632119.png)
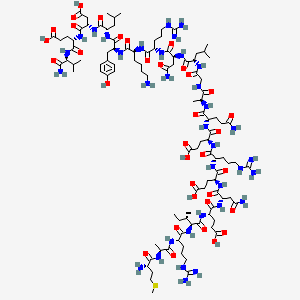
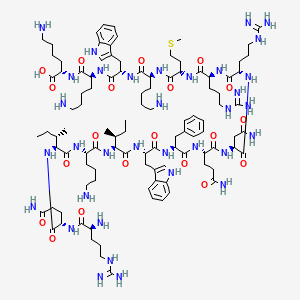
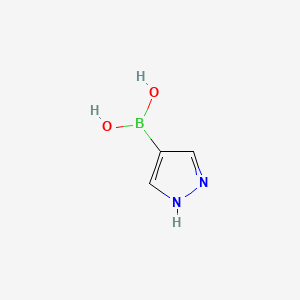
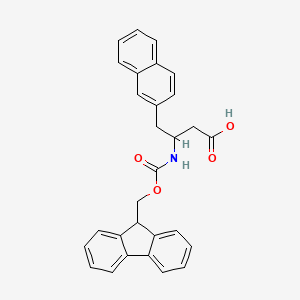

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)
